
6-bromo-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce byproducts. Techniques such as one-pot synthesis, recyclable catalysts, and green methodologies are employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the chromen-2-one core.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azides, propargyl bromide, and various acid catalysts. Reaction conditions often involve dry solvents and controlled temperatures to ensure high yields and selectivity .
Major Products
Major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, thiazoles, and triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for synthesizing complex heterocyclic systems.
Biology: It exhibits significant antimicrobial, anticancer, and antioxidant activities, making it a valuable compound for biological research.
Wirkmechanismus
The mechanism of action of 6-bromo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it can interfere with estrogen synthesis, disrupt cell cycle progression, and inhibit cytochrome P450 enzymes . These interactions contribute to its diverse biological activities, including its anticancer and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
6-bromo-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
4-hydroxy-6-methyl-2H-chromen-2-one: Known for its anticoagulant properties.
3-(bromoacetyl)coumarin: Exhibits significant antimicrobial and antiproliferative activities.
6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated coumarin derivative with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
65490-12-2 |
|---|---|
Molekularformel |
C10H7BrO2 |
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
6-bromo-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |
InChI-Schlüssel |
MALCVALLKPESDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
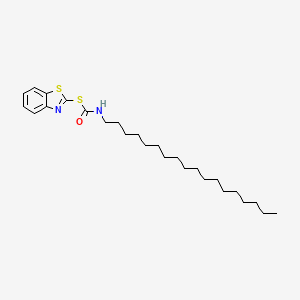

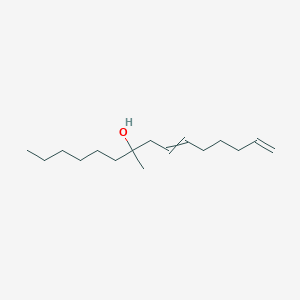

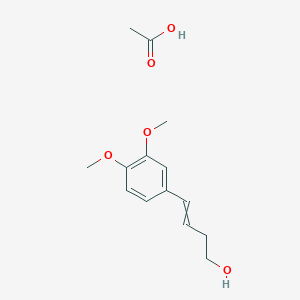
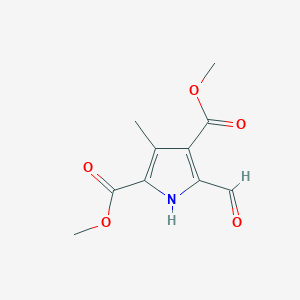
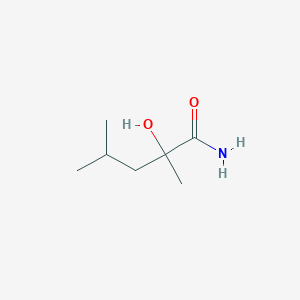
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
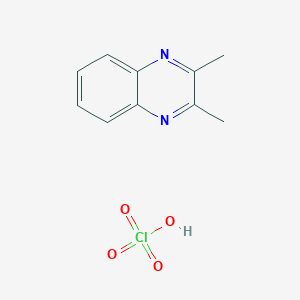


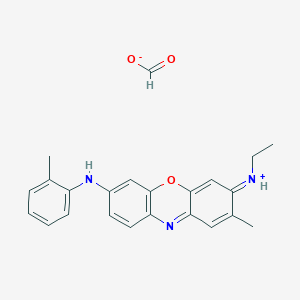
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
